Médrysone
Vue d'ensemble
Description
It is structurally similar to progesterone but does not exhibit progestogenic or androgenic activity . Medrysone is known for its anti-inflammatory properties and is used in the form of eye drops to treat conditions such as allergic conjunctivitis, vernal conjunctivitis, episcleritis, and epinephrine sensitivity .
Applications De Recherche Scientifique
Medrysone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, medrysone is used as a model compound to study the effects of structural modifications on glucocorticoid activity. In biology, it is used to investigate the mechanisms of inflammation and immune response. In medicine, medrysone is primarily used for its anti-inflammatory properties in the treatment of ocular conditions
Mécanisme D'action
Target of Action
Medrysone is a synthetic glucocorticoid used in ophthalmology . It primarily targets the glucocorticoid receptor . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
Upon binding to the glucocorticoid receptor, Medrysone triggers a series of cellular events. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This complex then migrates to the nucleus and binds to genetic elements, causing activation and repression of the involved genes in the inflammatory pathway . This interaction leads to the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
Medrysone affects the arachidonic acid pathway. By inducing lipocortins, it inhibits the release of arachidonic acid, a common precursor for inflammatory mediators like prostaglandins and leukotrienes . This results in the suppression of these mediators, thereby reducing inflammation. Additionally, Medrysone has been found to enhance IL-4 induced M2 polarization of macrophages, promoting VEGF and CCL2 secretion in IL-4 induced M2-like polarization .
Pharmacokinetics
As a topical glucocorticoid applied ophthalmically, it is reasonable to infer that medrysone is absorbed through the ocular tissues where it exerts its anti-inflammatory effects .
Result of Action
Medrysone’s action results in the inhibition of the acute inflammatory response. It reduces edema, fibrin deposition, capillary dilation, and phagocytic migration. It also inhibits capillary proliferation, deposition of collagen, and scar formation . Furthermore, Medrysone has been found to promote the repair of corneal injury by inducing the M2 polarization of macrophages .
Action Environment
Environmental factors can influence the action of Medrysone. For instance, microbial transformation of Medrysone with certain filamentous fungi has been shown to yield new metabolites with enhanced anti-inflammatory potential . Moreover, Medrysone was identified in sludge samples from wastewater treatment plants, suggesting that environmental presence could potentially influence its action .
Analyse Biochimique
Biochemical Properties
Medrysone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor in the cytosol, which then migrates to the nucleus and binds to genetic elements, causing activation and repression of genes involved in the inflammatory pathway . Medrysone inhibits the activity of phospholipase A2, leading to a decrease in the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cellular Effects
Medrysone has profound effects on various cell types and cellular processes. It promotes the polarization of macrophages to an M2-like phenotype, which is associated with anti-inflammatory and tissue repair functions . In corneal injury models, medrysone enhances the expression of M2 markers and promotes the secretion of vascular endothelial growth factor (VEGF) and chemokine (C-C motif) ligand 2 (CCL2), facilitating wound healing . Additionally, medrysone influences cell signaling pathways by enhancing IL-4 induced STAT6 activation, which is crucial for M2 macrophage polarization .
Molecular Mechanism
At the molecular level, medrysone exerts its effects by binding to the glucocorticoid receptor in the cytosol. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes . Medrysone inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators . This mechanism helps in controlling inflammation and promoting tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of medrysone change over time. Studies have shown that medrysone promotes myelin repair by enhancing oligodendrocyte activity and myelin basic protein levels in a mouse model of demyelination . The stability and degradation of medrysone in vitro and in vivo are crucial for its long-term effects on cellular function. Medrysone’s ability to promote corneal injury repair by inducing M2 macrophage polarization has been observed over extended periods .
Dosage Effects in Animal Models
The effects of medrysone vary with different dosages in animal models. In a mouse model of multiple sclerosis, medrysone treatment led to increased oligodendrocyte activity and myelin repair at specific dosages . High doses of medrysone may lead to toxic or adverse effects, such as increased intraocular pressure in susceptible individuals . It is essential to determine the optimal dosage to balance therapeutic benefits and potential side effects.
Metabolic Pathways
Medrysone is involved in various metabolic pathways, including the inhibition of phospholipase A2 activity, which reduces the release of arachidonic acid . This inhibition affects the production of pro-inflammatory mediators and modulates the inflammatory response. Medrysone’s metabolism can be influenced by other compounds, such as viloxazine and voriconazole, which can alter its serum concentration .
Transport and Distribution
Medrysone is transported and distributed within cells and tissues through its interaction with glucocorticoid receptors . Once bound to the receptor, the medrysone-receptor complex translocates to the nucleus, where it exerts its effects on gene transcription. The distribution of medrysone within ocular tissues is crucial for its therapeutic efficacy in treating inflammatory eye conditions .
Subcellular Localization
The subcellular localization of medrysone is primarily within the cytosol and nucleus. After binding to the glucocorticoid receptor in the cytosol, the medrysone-receptor complex translocates to the nucleus, where it binds to glucocorticoid response elements on DNA . This localization is essential for medrysone’s activity in modulating gene expression and controlling inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Medrysone is synthesized through a series of chemical reactions starting from progesterone. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of medrysone follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the quality and consistency of medrysone.
Analyse Des Réactions Chimiques
Types of Reactions: Medrysone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure of medrysone to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving medrysone include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of medrysone include various hydroxylated and methylated derivatives . These derivatives are studied for their potential pharmacological activities and therapeutic applications.
Comparaison Avec Des Composés Similaires
Medrysone is structurally similar to other glucocorticoids such as dexamethasone and betamethasone . it is unique in its specific modifications, including the hydroxyl group at the 11-beta position and the methyl group at the 6-alpha position . These modifications contribute to its distinct pharmacological profile and reduced side effects compared to other glucocorticoids . Similar compounds include fluorometholone, prednisolone, and hydrocortisone .
Propriétés
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENKSODFLBBHQ-ILSZZQPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045371 | |
Record name | Medrysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e-02 g/L | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This migrates to the nucleus and binds to genetic elements which cause activation and repression of the involved genes in the inflammatory pathway. | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2668-66-8 | |
Record name | Medrysone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2668-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medrysone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | medrysone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medrysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medrysone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDRYSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UFC189XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.5 °C | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does medrysone exert its anti-inflammatory effects?
A: Medrysone, similar to other glucocorticoids, interacts with specific intracellular glucocorticoid receptors. [] This interaction leads to the formation of a complex that binds to DNA, thereby modifying gene expression. [] Consequently, the synthesis of certain anti-inflammatory proteins is induced, while the production of some inflammatory mediators is inhibited. [] This process culminates in a reduction of chronic inflammation and autoimmune reactions. []
Q2: Does medrysone influence prostaglandin E2 (PGE2) levels in cases of ocular inflammation?
A: Yes, research indicates that topical application of medrysone can significantly inhibit the increase in PGE2 levels in the aqueous humor of rabbit eyes with experimentally induced uveitis. []
Q3: What is the molecular formula and weight of medrysone?
A3: Medrysone has the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol.
Q4: Is there information available about medrysone's compatibility with various materials or its stability under specific conditions in the provided research?
A4: The provided research papers primarily focus on medrysone's biological activity and clinical effects. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q5: Do the provided research articles indicate any catalytic properties of medrysone or its application in catalytic reactions?
A5: The research papers provided focus on the pharmacological properties and clinical applications of medrysone. There is no mention of catalytic properties or applications for this compound.
Q6: Have computational methods been employed to study medrysone's interactions or predict its activity?
A6: While computational chemistry techniques are valuable for drug discovery, the provided research papers primarily focus on in vitro and in vivo studies of medrysone. Information about computational studies or models related to medrysone is limited in this context.
Q7: What is known about the stability of medrysone in various formulations?
A: The provided research papers primarily focus on the clinical application of medrysone, particularly its topical use in ophthalmology. [, , , ] While the papers mention the use of medrysone in various formulations like suspensions and ointments, [, ] detailed investigations on the long-term stability of these formulations under different conditions are not extensively discussed.
Q8: Does the provided research discuss SHE (Safety, Health, and Environment) regulations specifically related to medrysone?
A8: The research articles primarily concentrate on medrysone's biological activity and clinical use. Specific details regarding SHE regulations are not extensively covered within these research papers.
Q9: What is known about the absorption, distribution, metabolism, and excretion of medrysone?
A9: The provided research papers do not delve deeply into the detailed pharmacokinetic profile of medrysone. Further research is needed to elucidate its ADME properties fully.
Q10: What models have been used to investigate the efficacy of medrysone?
A10: Researchers have used various experimental models to assess medrysone's efficacy. These include:
- Rabbit models of uveitis: Intravenously administered human serum albumin (HSA) in rabbits, previously sensitized with intravitreal HSA, induces uveitis. [] This model has been utilized to evaluate the effects of topical medrysone on inflammatory responses, particularly its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration. []
- Rabbit models of fungal keratitis: Researchers have investigated the impact of topical medrysone on the incidence and progression of experimentally induced fungal keratitis in rabbits. []
- Rabbit models of allergic conjunctivitis: This model involves instilling Timothy grass pollen into the eyes of human subjects to elicit an allergic response, which is then assessed by measuring tear protein concentration. Various eye medications, including medrysone, have been evaluated for their ability to reduce elevated tear protein levels. []
Q11: Is there evidence of resistance developing to medrysone treatment?
A11: The development of resistance to medrysone is not a primary focus within the provided research articles. More research is needed to ascertain the potential for resistance development with medrysone treatment.
Q12: What are the known toxicological effects of medrysone?
A12: While medrysone is generally well-tolerated, some studies indicate potential adverse effects.
Q13: Are there specific drug delivery strategies being explored for medrysone?
A13: The research papers mainly focus on conventional topical administration of medrysone, especially in ophthalmology. Targeted drug delivery strategies are not extensively discussed within these research articles.
Q14: Are there specific biomarkers associated with medrysone's efficacy or safety?
A14: The identification of specific biomarkers to predict medrysone efficacy or monitor its potential adverse effects is not a central focus within these research papers.
Q15: What analytical methods have been used to study medrysone?
A15: The research papers describe the use of various analytical techniques for studying medrysone's effects:
- Slit-lamp examination: This technique is used to assess ocular inflammation in rabbit models of uveitis and keratitis. [, ] Researchers use this method to evaluate the severity of hyperemia, flare, and cellular infiltration in the anterior chamber of the eye. [, ]
- Aqueous humor analysis: In studies involving rabbit models of uveitis, researchers collect aqueous humor samples to analyze the levels of various inflammatory markers. [] These include protein content, ascorbic acid levels, and PGE2 concentration, providing insights into the drug's impact on blood-aqueous barrier integrity and inflammatory mediator production. []
- Tear protein measurement (Refractometry): In a human model of allergic conjunctivitis, refractometry is employed to quantify protein concentration in tears. [] This method allows researchers to assess the effectiveness of various eye medications, including medrysone, in reducing allergen-induced tear protein elevation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.